molecular formula C15H24O2 B12685190 Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate CAS No. 93892-57-0

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate

Cat. No.: B12685190
CAS No.: 93892-57-0
M. Wt: 236.35 g/mol
InChI Key: KNHQUGDAVAYSEH-UHFFFAOYSA-N
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Description

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is a chemical compound with a complex structure. It belongs to the class of naphthalene derivatives and is characterized by its octahydro and trimethyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, including hydrogenation and esterification, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, aluminum chloride can be used as a Lewis acid catalyst in the Diels-Alder reaction. The subsequent steps may involve the use of phosphoric acid for cyclization and methanol for esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a similar core structure.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with similar structural features but different functional groups.

    Valencene: A sesquiterpene with a similar carbon skeleton but different functionalization.

Uniqueness

Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93892-57-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 2,8,8-trimethyl-1,3,5,6,7,8a-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h7,12H,5-6,8-10H2,1-4H3

InChI Key

KNHQUGDAVAYSEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CCC(CC21)(C)C(=O)OC)C

Origin of Product

United States

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